Epinastine-13C,d3 (hydrobromide)

Description

BenchChem offers high-quality Epinastine-13C,d3 (hydrobromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epinastine-13C,d3 (hydrobromide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H16BrN3 |

|---|---|

Molecular Weight |

334.23 g/mol |

IUPAC Name |

5,5,6-trideuterio-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide |

InChI |

InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H/i10+1D2,15D; |

InChI Key |

ADPMHRDERZTFIN-CRIIMPNVSA-N |

Isomeric SMILES |

[2H]C12C3=CC=CC=C3CC4=CC=CC=C4N1C(=N[13C]2([2H])[2H])N.Br |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br |

Origin of Product |

United States |

Foundational & Exploratory

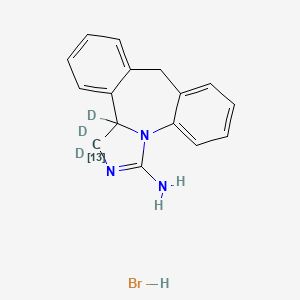

Chemical structure of Epinastine-13C,d3 hydrobromide

An In-Depth Technical Guide to the Chemical Structure of Epinastine-13C,d3 Hydrobromide

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the isotopically labeled compound, Epinastine-13C,d3 hydrobromide. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple recitation of facts to offer insights into the rationale behind its synthesis and application, grounding its claims in authoritative sources.

Introduction: The Role of Epinastine and the Significance of Isotopic Labeling

Epinastine is a second-generation antihistamine distinguished by its multi-faceted mechanism of action. It functions as a potent and selective histamine H1 receptor antagonist, but also stabilizes mast cells, preventing the release of histamine and other pro-inflammatory mediators.[1][2][3] This dual activity makes it highly effective in the topical treatment of allergic conjunctivitis, where it provides rapid and lasting relief from itching.[2][4][5]

The advancement of pharmaceutical development, particularly in understanding a drug's journey through the body, necessitates precise analytical tools. Isotopic labeling is a cornerstone of modern drug discovery, enabling researchers to trace molecules through complex biological systems.[6][7] By replacing specific atoms with their heavier, stable isotopes—such as Carbon-13 (¹³C) and Deuterium (²H or D)—we create a molecular tracer. This labeled compound is chemically identical to the parent drug but distinguishable by mass spectrometry.

Epinastine-13C,d3 hydrobromide serves as a critical analytical tool. Its primary application is as an internal standard for the highly sensitive and selective quantification of Epinastine in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] This is essential for conducting accurate pharmacokinetic (PK), pharmacodynamic (PD), and Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are fundamental to regulatory approval and ensuring drug safety and efficacy.[11][12]

Elucidation of the Chemical Structure

The chemical integrity of an internal standard is paramount. The structure of Epinastine-13C,d3 hydrobromide is built upon the core of Epinastine, which is a tricyclic dibenzo[c,f]imidazo[1,5-a]azepine system.[13] The isotopic labels are strategically placed to ensure they are not lost during metabolic processes and to provide a clear mass shift for analytical detection.

The formal chemical name, 9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-1-¹³C-1,1,13b-d₃-3-amine, monohydrobromide , precisely defines the location of the labels.[9][14]

-

One Carbon-13 (¹³C) atom is located at position 1 of the imidazo-azepine ring system.

-

Three Deuterium (d₃) atoms are incorporated: two on the same carbon at position 1 and one at the chiral center, position 13b.

This labeling pattern results in a mass increase of 4 Da (1 from ¹³C and 3 from ³H) compared to the unlabeled molecule, an ideal shift for preventing isotopic crosstalk in mass spectrometry.

Caption: Chemical structure of Epinastine-13C,d3 with isotopic labels highlighted.

Physicochemical and Quality Control Properties

The suitability of Epinastine-13C,d3 hydrobromide as an analytical standard is defined by its high purity and well-characterized properties.

| Property | Value | Source |

| Molecular Formula | C₁₅[¹³C]H₁₂D₃N₃ • HBr | [9][13][14] |

| Molecular Weight | 334.2 g/mol | [13][14] |

| Appearance | Solid | [14] |

| Chemical Purity | ≥98% | [13] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [9][14] |

| Storage Condition | -20°C for long-term stability | [10][13] |

Synthetic Strategy and Rationale

While the exact proprietary synthesis methods are not publicly disclosed, a logical synthetic pathway can be inferred from known organic chemistry principles and published methods for the unlabeled compound.[15][16] The synthesis of an isotopically labeled compound is a meticulous process where the introduction of the heavy atoms must be precise and efficient.

Conceptual Synthetic Workflow

The synthesis would likely involve a multi-step process culminating in the formation of the tricyclic amine, followed by salt formation.

-

Preparation of Labeled Precursors: The key is to introduce the ¹³C and Deuterium atoms via a stable, labeled starting material or intermediate. For instance, a ¹³C-labeled carbonyl compound could be used to construct the imidazoline ring, while deuterium atoms could be introduced via reduction with a deuterated reducing agent (e.g., sodium borodeuteride) at a late stage to avoid unwanted isotopic exchange.

-

Ring Formation and Cyclization: The core dibenzo-azepine structure is constructed, followed by the cyclization to form the fused imidazoline ring system incorporating the labeled atoms.

-

Purification: Rigorous purification, typically using column chromatography and recrystallization, is performed to ensure high chemical purity and remove any unlabeled or partially labeled species.

-

Salt Formation: The purified free base is treated with hydrobromic acid (HBr) to form the stable hydrobromide salt, which improves handling and solubility.[13]

Caption: Conceptual workflow for the synthesis and purification of Epinastine-13C,d3 HBr.

Analytical Characterization and Quality Assurance

Confirming the identity, purity, and structural integrity of Epinastine-13C,d3 hydrobromide requires a suite of orthogonal analytical techniques. This self-validating system ensures the material is fit for its purpose as a quantitative internal standard.

Mass Spectrometry (MS) for Identity and Isotopic Incorporation

Causality: MS is the definitive technique for confirming the molecular weight and the successful incorporation of the isotopic labels. The mass-to-charge ratio (m/z) of the molecular ion will be 4 units higher than that of unlabeled Epinastine, providing direct evidence of labeling.

Protocol: LC-MS/MS for Confirmation

-

Standard Preparation: Prepare a ~1 µg/mL solution of Epinastine-13C,d3 hydrobromide in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the solution onto a C18 reverse-phase HPLC column. Use a mobile phase gradient of acetonitrile and water (both with 0.1% formic acid) to ensure proper elution.

-

MS Detection: Analyze the eluent using a triple-quadrupole mass spectrometer in positive ion mode.

-

Data Acquisition: Perform a full scan to identify the parent ion (precursor ion) corresponding to the labeled compound.

-

Fragmentation (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID). Analyze the resulting product ions to confirm the structural backbone and ensure the labels are retained in characteristic fragments.

Nuclear Magnetic Resonance (NMR) for Structural Verification

Causality: NMR spectroscopy provides an unambiguous map of the molecule's atomic framework. It confirms the overall structure and, critically, verifies the precise location of the isotopic labels.

-

¹H NMR: The deuterium substitution at positions 1 and 13b will result in the disappearance of the corresponding proton signals that would be present in the spectrum of unlabeled Epinastine.

-

¹³C NMR: The signal for the carbon at position 1 will appear as a singlet with an enhanced intensity due to the ¹³C enrichment, confirming the location of the carbon label.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC is the gold standard for determining the chemical purity of a pharmaceutical standard. By separating the compound from any potential impurities (e.g., synthetic byproducts, degradants), it allows for precise quantification of the main peak area relative to the total area.

Protocol: HPLC-UV Purity Analysis

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate).[17]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where Epinastine has significant absorbance, such as 262 nm.[17]

-

Analysis: Inject a known concentration of the standard. Purity is calculated as the percentage of the main peak area relative to the sum of all peak areas in the chromatogram.

Caption: Quality assurance workflow for the characterization of Epinastine-13C,d3 HBr.

Conclusion

Epinastine-13C,d3 hydrobromide is more than just a labeled molecule; it is a precision-engineered tool that underpins the robust development of its therapeutic counterpart. Its design—from the strategic placement of stable isotopes to its verification through a rigorous analytical workflow—ensures its reliability as an internal standard. For scientists in drug metabolism, pharmacokinetics, and clinical pharmacology, this compound is indispensable for generating the high-quality, reproducible data required to advance pharmaceutical research and meet stringent regulatory standards.

References

-

Epinastine | C16H15N3 | CID 3241 - PubChem, National Institutes of Health. [Link]

-

Epinastine - StatPearls - NCBI Bookshelf - National Institutes of Health. [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. [Link]

-

DrugCentral 2023 2022 Update-Veterinary Drugs & Uses - DrugCentral. [Link]

-

Isotopic Labeling Services for Drug Discovery - ResolveMass Laboratories Inc. [Link]

-

What is the mechanism of Epinastine Hydrochloride? - Patsnap Synapse. [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. [Link]

-

HIGHLIGHTS OF PRESCRIBING INFORMATION - ELESTAT® - U.S. Food and Drug Administration. [Link]

-

Isotopic labeling of metabolites in drug discovery applications - PubMed, National Institutes of Health. [Link]

-

Epinastine-13C-d3 (hydrobromide) - Labchem Catalog. [Link]

-

Epinastine-13C-d3 (hydrobromide) - Cambridge Bioscience. [Link]

-

Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed, National Institutes of Health. [Link]

-

EPINASTINE HYDROBROMIDE - Global Substance Registration System (GSRS). [Link]

-

Synthetic method of epinastine hydrochloride - Patsnap. [Link]

-

Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions - ResearchGate. [Link]

-

LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine - MDPI. [Link]

Sources

- 1. Epinastine | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]

- 4. drugcentral.org [drugcentral.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. metsol.com [metsol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Epinastine-13C-d3 (hydrobromide) - Labchem Catalog [www2.labchem.com.my]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Epinastine hydrobromide (80012-42-6) for sale [vulcanchem.com]

- 14. Epinastine-13C-d3 (hydrobromide) - Cayman Chemical [bioscience.co.uk]

- 15. Synthetic method of epinastine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 16. EPINASTINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight Calculation of Epinastine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step methodology for the precise calculation of the molecular weight of Epinastine-13C,d3, an isotopically labeled internal standard crucial for quantitative bioanalytical studies. As a senior application scientist, this document is structured to deliver not just the 'how,' but the critical 'why' behind the calculations, ensuring scientific integrity and empowering researchers to apply these principles to other isotopically labeled compounds.

The Critical Role of Isotopically Labeled Standards

In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is the gold standard for mass spectrometry-based quantification. Epinastine-13C,d3, by incorporating heavier isotopes of carbon and hydrogen, is chemically identical to the parent drug, Epinastine, and thus exhibits the same behavior during sample extraction, chromatography, and ionization. Its distinct mass, however, allows it to be differentiated by the mass spectrometer, enabling precise and accurate quantification of the analyte by correcting for matrix effects and variability in the analytical process. An accurate molecular weight calculation is fundamental to this process, underpinning the correct setup of the mass spectrometer and the subsequent data analysis.

Understanding the Isotopic Composition of Epinastine-13C,d3

The parent compound, Epinastine, has a molecular formula of C₁₆H₁₅N₃.[1][2][3] The isotopically labeled variant, Epinastine-13C,d3, has a molecular formula of C₁₅[¹³C]H₁₂D₃N₃.[4][5] This notation indicates that one carbon atom has been replaced with its heavier isotope, Carbon-13, and three hydrogen atoms have been replaced with deuterium (²H or D).

Core Principles of Molecular Weight Calculation

Two key molecular weight values are of importance in mass spectrometry: the monoisotopic mass and the average molecular weight .

-

Monoisotopic Mass: This is the mass of a molecule calculated using the exact mass of the most abundant or specified isotope of each element. For Epinastine-13C,d3, this involves using the mass of ¹²C for the 15 non-labeled carbons, the specific mass of ¹³C for the single labeled carbon, the mass of ¹H for the 12 non-labeled hydrogens, the mass of ²H (Deuterium) for the three labeled hydrogens, and the mass of the most abundant nitrogen isotope, ¹⁴N. The monoisotopic mass is crucial for high-resolution mass spectrometry.

-

Average Molecular Weight (or Molar Mass): This is calculated using the standard atomic weights of the elements, which are the weighted averages of the masses of their naturally occurring isotopes based on their abundance.[6][7] This value is typically used for stoichiometric calculations involving bulk quantities of the substance.

Experimental Protocols: Calculating the Molecular Weight

Step 1: Assembling the Necessary Atomic and Isotopic Mass Data

The first step is to gather the precise masses of the relevant isotopes and the standard atomic weights of the elements involved. These values are established by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).

| Element/Isotope | Symbol | Monoisotopic Mass (Da) | Standard Atomic Weight ( g/mol ) |

| Carbon-12 | ¹²C | 12.000000000 (by definition) | \multirow{2}{}{[12.0096, 12.0116][8][9]} |

| Carbon-13 | ¹³C | 13.003354835[10][11][12] | |

| Hydrogen (Protium) | ¹H | 1.007825032 | \multirow{2}{}{[1.00784, 1.00811][13][14]} |

| Deuterium | ²H or D | 2.014101778[15][16] | |

| Nitrogen-14 | ¹⁴N | 14.003074004 | \multirow{2}{*}{[14.00643, 14.00728][8][17]} |

| Nitrogen-15 | ¹⁵N | 15.000108899 |

For the purpose of this calculation, the conventional atomic weights of 12.011 for Carbon, 1.008 for Hydrogen, and 14.007 for Nitrogen will be utilized for the average molecular weight calculation.[6][7][17]

Step 2: Calculation of the Monoisotopic Mass of Epinastine-13C,d3

The molecular formula for the isotopically labeled Epinastine is C₁₅[¹³C]H₁₂D₃N₃.

-

Contribution from Carbon-12: 15 atoms × 12.000000000 Da = 180.000000000 Da

-

Contribution from Carbon-13: 1 atom × 13.003354835 Da = 13.003354835 Da

-

Contribution from Hydrogen (Protium): 12 atoms × 1.007825032 Da = 12.093900384 Da

-

Contribution from Deuterium: 3 atoms × 2.014101778 Da = 6.042305334 Da

-

Contribution from Nitrogen-14: 3 atoms × 14.003074004 Da = 42.009222012 Da

Total Monoisotopic Mass = 180.000000000 + 13.003354835 + 12.093900384 + 6.042305334 + 42.009222012 = 253.148782565 Da

Step 3: Calculation of the Average Molecular Weight of Epinastine-13C,d3

For the average molecular weight, we use the standard atomic weights of the elements, accounting for the isotopic labeling.

-

Contribution from Carbon: 15 atoms × 12.011 g/mol = 180.165 g/mol

-

Contribution from Carbon-13: 1 atom × 13.003 g/mol = 13.003 g/mol

-

Contribution from Hydrogen: 12 atoms × 1.008 g/mol = 12.096 g/mol

-

Contribution from Deuterium: 3 atoms × 2.014 g/mol = 6.042 g/mol [18][19]

-

Contribution from Nitrogen: 3 atoms × 14.007 g/mol = 42.021 g/mol [20][21]

Total Average Molecular Weight = 180.165 + 13.003 + 12.096 + 6.042 + 42.021 = 253.327 g/mol

Summary of Calculated Molecular Weights

| Parameter | Calculated Value |

| Monoisotopic Mass | 253.14878 Da |

| Average Molecular Weight | 253.327 g/mol |

Visualizing the Calculation Workflow

The following diagram illustrates the logical flow of the molecular weight calculation for Epinastine-13C,d3.

Caption: Workflow for Molecular Weight Calculation of Epinastine-13C,d3.

Conclusion

The precise calculation of the molecular weight of isotopically labeled standards like Epinastine-13C,d3 is a foundational requirement for accurate and reliable quantitative analysis in drug development. By understanding the distinction between monoisotopic mass and average molecular weight and applying the correct atomic and isotopic masses, researchers can ensure the integrity of their mass spectrometry data. This guide provides a robust framework for these calculations, promoting best practices in the scientific community.

References

-

IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

-

Wikipedia. Hydrogen. Retrieved from [Link]

-

Britannica. (2026, February 3). Deuterium. Retrieved from [Link]

-

Wikipedia. Carbon-13. Retrieved from [Link]

-

SATHEE - IIT Kanpur. Physics Deuterium. Retrieved from [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. Retrieved from [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. Retrieved from [Link]

-

Wikipedia. Deuterium. Retrieved from [Link]

-

Filo. (2026, January 20). How to find the atomic weight of hydrogen? Retrieved from [Link]

-

Wikipedia. Standard atomic weight. Retrieved from [Link]

-

Cambridge Bioscience. Epinastine-13C-d3 (hydrobromide) - Cayman Chemical. Retrieved from [Link]

-

Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025, December 30). Retrieved from [Link]

-

Grokipedia. Carbon-13. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Epinastine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. Nitrogen. Retrieved from [Link]

-

Quora. (2018, September 22). How heavy is one atom of hydrogen? Retrieved from [Link]

-

AtomicNumber.net. (2026). Atomic Number of Nitrogen N. Retrieved from [Link]

-

Vedantu. (2024, July 1). The percentage weight of deuterium in heavy water is class 11 chemistry CBSE. Retrieved from [Link]

-

SCIEX. (2018, July 3). Calculating Molecular Mass for Compounds with Isotopes in SCIEX OS. Retrieved from [Link]

-

National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights. Retrieved from [Link]

-

National Institute of Standards and Technology. Deuterium. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbon-13. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. Nitrogen - Element information, properties and uses. Periodic Table. Retrieved from [Link]

-

Royal Society of Chemistry. Carbon - Element information, properties and uses. Periodic Table. Retrieved from [Link]

-

National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]

-

BMRB. Molecular Mass Calculator. Retrieved from [Link]

-

Drugs.com. Epinastine. Retrieved from [Link]

-

National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

-

Wikipedia. Epinastine. Retrieved from [Link]

-

The ISIC - EPFL mstoolbox. Molecular mass calculator. Retrieved from [Link]

-

ResearchGate. Chemical structure of Epinastine HCl. Retrieved from [Link]

-

ScienceCodons. Molecular Weight Calculator. Retrieved from [Link]

-

ChemLin. (2023, December 1). Isotopic Pattern of a Compound. Retrieved from [Link]

- Epinastine. (n.d.). In The Merck Index Online. Royal Society of Chemistry.

Sources

- 1. Epinastine | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Epinastine [drugfuture.com]

- 4. Epinastine-13C-d3 (hydrobromide) - Cayman Chemical [bioscience.co.uk]

- 5. caymanchem.com [caymanchem.com]

- 6. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 7. quora.com [quora.com]

- 8. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 9. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Carbon-13 - Wikipedia [en.wikipedia.org]

- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 12. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Hydrogen - Wikipedia [en.wikipedia.org]

- 14. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 15. SATHEE: Physics Deuterium [sathee.iitk.ac.in]

- 16. Deuterium - Wikipedia [en.wikipedia.org]

- 17. Nitrogen - Wikipedia [en.wikipedia.org]

- 18. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 19. The percentage weight of deuterium in heavy water is class 11 chemistry CBSE [vedantu.com]

- 20. Atomic Number of Nitrogen N [atomicnumber.net]

- 21. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Precision Bioanalysis of Epinastine: Technical Guide to Isotopic Enrichment of Epinastine-13C,d3 HBr

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the accuracy of LC-MS/MS quantification hinges on the fidelity of the Internal Standard (IS).[1][2][3] Epinastine, a second-generation antihistamine and mast cell stabilizer, presents specific bioanalytical challenges—namely, susceptibility to matrix effects and ionization suppression in plasma.[2]

This technical guide analyzes Epinastine-13C,d3 HBr , a high-fidelity Stable Isotope Labeled Internal Standard (SIL-IS).[2][3] Unlike generic deuterated standards (e.g., Epinastine-d3), this hybrid labeled compound (

Part 1: Molecular Architecture & Rationale[2][3]

The Structural Specification

The choice of Epinastine-13C,d3 HBr is not arbitrary; it is a calculated decision to ensure isobaric separation from the native drug.[2]

-

Analyte: Epinastine (

)[2][3] -

Internal Standard: Epinastine-13C,d3 HBr (

)[2][3][4] -

Nominal Mass Shift: +4 Da (1 Da from

, 3 Da from three Deuteriums).[2][3]

Labeling Positions: Based on high-purity synthesis routes (e.g., Cayman Chemical, MedChemExpress), the labeling typically targets the azepine ring system to ensure metabolic stability:

-

Position 1:

enrichment.[2][3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Positions 1, 1, 13b: Deuterium (

) enrichment.

Why +4 Da? (The Isotopic Envelope Logic)

Native Epinastine contains 16 carbons.[2][3] The natural abundance of Carbon-13 (1.1%) creates a significant "M+1" signal naturally.[2][3]

-

M+1 (Native): ~17.6% (due to

).[2][3] -

M+2 (Native): ~1.4% (statistical probability of two

atoms).[2][3]

If a simple d3 standard (+3 Da) were used, it would sit reasonably far from the M+2 peak. However, a +4 Da shift (via 13C,d3) moves the IS precursor ion even further into a "quiet" mass spectral region, eliminating interference from the native analyte's isotopic envelope even at high concentrations (ULOQ).

Figure 1: Isotopic Selection Strategy. The +4 Da shift of Epinastine-13C,d3 ensures the Internal Standard signal does not overlap with the natural M+2 isotope of the native drug.[2]

Part 2: Criticality of Isotopic Enrichment Levels[3]

The "Enrichment Level" refers to the percentage of the SIL-IS molecules that actually contain the desired isotopes.[2] For Epinastine-13C,d3, we look at two distinct purity metrics:

Chemical Purity vs. Isotopic Purity

| Metric | Specification | Impact on Bioanalysis |

| Chemical Purity | > 98% (HPLC) | Ensures no degradation products (e.g., 9-oxo-epinastine) compete for ionization.[2][3] |

| Isotopic Purity | > 99% | Critical. Determines the amount of unlabeled (M0) Epinastine present in the standard.[2] |

The "Cross-Talk" Phenomenon

The most dangerous impurity in an Internal Standard is the unlabeled drug (M0) . If your Epinastine-13C,d3 standard has only 98% isotopic purity, it may contain up to 2% native Epinastine.[2][3]

-

Scenario: You add IS to a "Blank" plasma sample.[3]

-

Result: The 2% native impurity in the IS will be detected as actual drug in the patient sample.

-

Consequence: False positives in control samples and over-estimation of Low Limit of Quantification (LLOQ) samples.[2]

Calculation of Contribution:

Part 3: Analytical Protocol for Validation

As a Senior Scientist, you must validate the enrichment level experimentally before running patient samples. Do not rely solely on the Certificate of Analysis (CoA).

Workflow: The "Zero-Blank" Challenge

This protocol determines if the Isotopic Enrichment is sufficient for your specific LLOQ.[2][3]

-

Preparation: Prepare an IS working solution at the concentration intended for the assay (e.g., 50 ng/mL).

-

Extraction: Spike this IS into blank human plasma. Perform protein precipitation (Acetonitrile) or Liquid-Liquid Extraction (LLE).[2][3]

-

Injection: Inject the sample into the LC-MS/MS.

-

Monitoring: Monitor the MRM transition for Native Epinastine (e.g., m/z 250.1 → 193.1) and the IS (e.g., m/z 254.1 → 197.1).[2]

Acceptance Criteria: The signal detected in the Native Epinastine channel (contributed by the IS impurity) must be < 20% of the LLOQ signal .

Workflow: The Reverse Challenge (Suppression)

We must also ensure the Native Drug at high concentrations (ULOQ) does not contribute to the IS channel (due to natural M+4 isotopes, which are rare but possible).[2]

-

Preparation: Prepare a sample at ULOQ (Upper Limit of Quantification) without IS.

-

Injection: Inject into LC-MS/MS.

-

Monitoring: Monitor the IS channel (m/z 254.1).

-

Criteria: Signal in IS channel must be < 5% of the average IS response .

Figure 2: Validation Logic for Isotopic Enrichment. This workflow ensures the IS purity is sufficient for the intended bioanalytical range.

Part 4: Handling & Stability of the HBr Salt[3]

The Epinastine-13C,d3 standard is supplied as a Hydrobromide (HBr) salt.[2][3][5] This impacts solubility and stability.[3]

Solubility Profile

-

Solvent: Soluble in DMSO and Methanol.[3] Slightly soluble in water.[3]

-

Recommendation: Prepare stock solutions (1 mg/mL) in Methanol .

-

Warning: Do not store stock solutions in 100% water, as hydrolysis or adsorption to glass/plastic surfaces can occur over time.[2]

Deuterium Exchange (Back-Exchange)

A critical technical nuance with deuterated standards is H/D Exchange .[2][3]

-

Risk: Protons on heteroatoms (NH, OH) or acidic carbons alpha to carbonyls/imines can exchange with solvent protons (

) over time, effectively "erasing" the label.[2] -

Epinastine Advantage: The specific labeling of Epinastine-13C,d3 (positions 1 and 13b) targets the carbon skeleton.[2] These C-D bonds are extremely stable and do not undergo back-exchange in aqueous mobile phases or plasma.[2][3]

-

Protocol: You may confidently use aqueous mobile phases (e.g., 0.1% Formic Acid in Water) without losing the isotopic label during the chromatographic run.

References

-

Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Berg, T., & Strand, D. H. (2011).[2] ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A. Retrieved from [Link]

-

Waters Corporation. (2023).[2][3] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link][2][3]

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 9-Oxo Epinastine HBr | Axios Research [axios-research.com]

- 4. Epinastine-13C-d3 (hydrobromide) - Labchem Catalog [www2.labchem.com.my]

- 5. medchemexpress.com [medchemexpress.com]

Strategic Utilization of Stable Isotope Labeled Epinastine in Bioanalysis: Physicochemical Profiling and Method Validation

Executive Summary

This technical guide addresses the critical requirements for utilizing Stable Isotope Labeled (SIL) Epinastine as an Internal Standard (IS) in regulated bioanalysis. While Epinastine (WAL 801 CL) is a well-characterized H1-receptor antagonist, its quantification in biological matrices requires rigorous compensation for matrix effects and recovery variances. This document synthesizes physicochemical data with field-proven validation strategies, complying with FDA and ICH M10 guidelines.

Part 1: Molecular Architecture & Isotope Selection Strategy

Structural Considerations for Labeling

Epinastine is a tetracyclic molecule comprising a dibenzo[b,e]azepine ring fused to an imidazoline moiety. When selecting or synthesizing SIL-Epinastine, the position of the isotope is the primary determinant of metabolic stability and isotopic exchange risk.

-

The Risk Zone (Imidazole Ring): Research indicates that Epinastine degradation often involves the opening of the imidazole ring under alkaline conditions or photodegradation [1].[1] Consequently, placing isotopes (

C or -

The Safe Zone (Dibenzo Backbone): The fused benzene rings are chemically inert relative to the amidine functionality. Deuterium (

H) labeling on the aromatic rings (e.g., Epinastine-d6) or Carbon-13 (

The Kinetic Isotope Effect (KIE) & Chromatography

A critical, often overlooked factor in SIL selection is the Chromatographic Deuterium Effect (CDE) . Deuterium is slightly more hydrophilic than protium due to a shorter C-D bond length and lower vibrational volume.

-

Impact: In Reverse-Phase Chromatography (RPLC), highly deuterated analogs (e.g., Epinastine-d6) may elute earlier than the native analyte.

-

Mitigation: If the retention time shift (

) exceeds 0.05 minutes, the IS may not effectively compensate for matrix suppression zones that are transient. In such cases,

Decision Logic for IS Selection

The following diagram illustrates the selection process for the optimal SIL-Epinastine candidate based on assay requirements.

Caption: Decision matrix for selecting between Deuterated (

Part 2: Physicochemical Profile[2]

The following data compares Native Epinastine with its typical SIL counterparts. Note that while pKa and LogP remain theoretically identical, the mass shift and solubility nuances are critical for bioanalysis.

| Property | Native Epinastine (HCl) | Epinastine-d6 (Typical IS) | Bioanalytical Implication |

| Molecular Formula | Basis for MRM transition selection. | ||

| Molecular Weight | 249.31 (Free Base) | ~255.35 (Free Base) | +6 Da shift avoids overlap with native M+2 isotopes. |

| pKa (Amine) | ~8.8 - 9.9 [3] | ~8.9 - 10.0 | High pKa necessitates alkaline pH (>10) for Liquid-Liquid Extraction (LLE) into organic solvents. |

| LogP (Octanol/Water) | ~2.4 - 3.4 [3] | ~2.35 (Slightly lower) | Lipophilic nature supports LLE with Ethyl Acetate or MTBE. |

| Solubility | Soluble in Methanol, DMSO | Soluble in Methanol, DMSO | Stock solutions should be prepared in organic solvent, not 100% water, to prevent precipitation. |

| Hygroscopicity | Moderate | Moderate | Weighing must be performed rapidly; use of calibrated liquid aliquots is preferred. |

Part 3: Mass Spectrometry & Cross-Talk Analysis

Fragmentation Pathways

Epinastine produces a robust protonated precursor

-

Native Precursor:

250.1 -

Primary Fragment:

208.1 (Loss of the imidazoline ring fragment/amidine cleavage) [4]. -

Secondary Fragment:

193.1.

Cross-Talk Interference Protocol

"Cross-talk" occurs when the Native drug contributes signal to the IS channel (or vice versa). This invalidates the assay. Validation Step:

-

Inject Native Epinastine at the Upper Limit of Quantification (ULOQ).

-

Monitor the IS Transition (e.g.,

). -

Acceptance Criteria: The signal in the IS channel must be

of the average IS response [5].

Part 4: Experimental Protocols

Protocol A: Stock Solution Preparation & Stability

Objective: Create a stable reference specifically for LC-MS/MS.

-

Solvent Selection: Dissolve 1.0 mg of SIL-Epinastine in 1.0 mL of Methanol (do not use water initially due to lipophilicity).

-

Acidification: Add 0.1% Formic Acid to stabilize the basic amine and prevent adsorption to glass surfaces.

-

Storage: Aliquot into amber glass vials. Store at -20°C.

-

Stability Check: Compare aged stock (e.g., 1 month) against freshly weighed stock. Acceptance:

difference.

Protocol B: LC-MS/MS Method (Recommended Conditions)

-

Column: C18 or Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm). Phenyl phases offer superior selectivity for the dibenzo ring system.

-

Mobile Phase A: 10mM Ammonium Formate (pH 3.5). Note: Acidic pH keeps Epinastine ionized (

) for MS sensitivity. -

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 3.0 minutes.

-

Flow Rate: 0.4 mL/min.

Workflow Visualization

The following diagram outlines the bioanalytical workflow ensuring IS integrity throughout the extraction process.

Caption: Bioanalytical workflow emphasizing the addition of SIL-Epinastine prior to extraction to correct for recovery losses.

References

-

MDPI. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs. Available at: [Link]

-

American Chemical Society (ACS). (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Available at: [Link]

-

PubChem. (2025).[3] Epinastine Compound Summary: Chemical and Physical Properties. Available at: [Link]

-

National Institutes of Health (NIH). (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen.[4] Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

Sources

- 1. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH | MDPI [mdpi.com]

- 3. Epinastine | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Epinastine-13C,d3 hydrobromide CAS number and identifiers

This technical guide details the specifications, application, and experimental protocols for Epinastine-13C,d3 hydrobromide , a stable isotope-labeled internal standard (SIL-IS) critical for the bioanalysis of Epinastine.

Executive Summary

In the domain of high-throughput bioanalysis and pharmacokinetic (PK) profiling, Epinastine-13C,d3 hydrobromide serves as the gold-standard internal standard for the quantification of Epinastine. By incorporating four mass units of stable isotopes (

This guide provides a comprehensive breakdown of its physicochemical properties, a validated LC-MS/MS workflow, and the mechanistic rationale for its use in regulated drug development environments.

Chemical Identity & Specifications

Unlike generic reagents, stable isotope standards are defined by their isotopic enrichment and position. The following specifications characterize the research-grade material typically employed in GLP/GCP studies.

| Parameter | Specification |

| Chemical Name | Epinastine-13C,d3 hydrobromide |

| Synonyms | WAL 801CL-13C-d3; 3-Amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine-13C,d3 HBr |

| Parent CAS (Unlabeled) | 127786-29-2 (Hydrobromide); 80012-43-7 (Free Base) |

| Labeled CAS | Not formally assigned (Refer to Parent CAS for regulatory filing) |

| Molecular Formula | |

| Molecular Weight | 334.2 g/mol (Salt); ~253.3 g/mol (Free Base) |

| Mass Shift | +4 Da relative to unlabeled Epinastine (M+H |

| Isotopic Purity | |

| Chemical Purity | |

| Solubility | Soluble in DMSO, Methanol, and Water (>10 mg/mL) |

| SMILES (Isomeric) | NC1=N([2H])C2([2H])C(C=CC=C3)=C3CC(C=CC=C4)=C4N21.Br |

Note on Nomenclature: The labeling pattern typically involves one Carbon-13 and two Deuterium atoms on the imidazoline methylene bridge, with a third Deuterium often located on the azepine methine bridge, ensuring the label is retained during characteristic MS fragmentation.

Technical Application: LC-MS/MS Bioanalysis

The Role of Stable Isotope Dilution

In quantitative mass spectrometry, the Matrix Effect (ME) —suppression or enhancement of ionization by co-eluting phospholipids or salts—is the primary source of error. Epinastine-13C,d3 corrects for this by co-eluting exactly with the analyte.

-

Mechanism: The physicochemical properties (pKa, LogP) of the isotope-labeled standard are virtually identical to the analyte. Therefore, any loss during extraction or suppression during ionization affects both equally.

-

Quantification: The ratio of the Analyte Area to the Internal Standard Area is used for the calibration curve, normalizing all variables.

Validated Experimental Workflow

The following protocol outlines a robust method for quantifying Epinastine in human plasma using Epinastine-13C,d3 as the IS.

A. Reagent Preparation

-

Stock Solution: Dissolve 1 mg of Epinastine-13C,d3 HBr in 1 mL of DMSO to yield a 1 mg/mL (free base equivalent) stock. Store at -20°C.

-

Working IS Solution: Dilute stock in 50% Methanol to a concentration of 100 ng/mL.

B. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

Add 10 µL of Working IS Solution (100 ng/mL). Vortex gently.

-

Add 150 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex for 1 min at high speed.

-

Centrifuge at 14,000 rpm for 10 min at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

C. LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

D. Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Epinastine | 250.1 | 208.1 | 25 | Quantifier |

| 250.1 | 193.1 | 35 | Qualifier | |

| Epinastine-13C,d3 | 254.1 | 212.1 | 25 | Internal Standard |

Critical Insight: The transition

corresponds to the loss of the guanidine-like moiety or

Technical Guide: Solubility & Preparation of Epinastine-13C,d3 Hydrobromide in Methanol

Executive Summary

Epinastine-13C,d3 hydrobromide is a stable isotope-labeled internal standard (IS) utilized primarily in the quantification of Epinastine via LC-MS/MS.[1] Its physicochemical behavior in methanol (MeOH) is critical for bioanalytical workflows, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

This guide addresses the solubility parameters, thermodynamic considerations, and precise preparation protocols for this compound. While native Epinastine HBr exhibits high solubility in aqueous media, its behavior in methanol—a protic polar organic solvent—is ideal for creating stable stock solutions that are compatible with both reverse-phase chromatography and biological protein precipitation workflows.

Physicochemical Context

The Molecule[2][3]

-

Chemical Structure: A tetracyclic dibenzazepine derivative.[4]

-

Salt Form: Hydrobromide (HBr).[2][5] The salt form is chosen over the free base to enhance stability and aqueous solubility, but it also significantly influences solvation in alcohols.

The Isotope Effect on Solubility

Researchers often query whether the heavy isotopes (

-

Theoretical Impact: While isotopic substitution does alter zero-point vibrational energy and molar volume slightly (the "Ubbelohde effect"), these differences are thermodynamically negligible for solution chemistry at standard temperature and pressure (STP).

-

Practical Consensus: The solubility profile of Epinastine-13C,d3 HBr is functionally identical to native Epinastine HBr . Data for the native salt can be used as a valid proxy for the labeled standard.

Solubility Profile & Thermodynamics

Solvent Selection: Why Methanol?

Methanol is the industry-standard solvent for Epinastine IS stock solutions for three reasons:

-

Solubility Capacity: Epinastine HBr is soluble in methanol at concentrations well above the requirements for analytical stock solutions (typically 1.0 mg/mL).

-

Volatility & Surface Tension: Methanol has lower surface tension than water, reducing droplet retention in pipettes during micro-volume transfers.

-

Chromatographic Compatibility: Methanol is a common mobile phase component. Injecting a methanol-based IS minimizes "solvent shock" or peak distortion in Reverse Phase LC (RPLC).

Solubility Data (Proxy & Experimental)

| Parameter | Value / Description | Context |

| Target Stock Concentration | 0.1 – 1.0 mg/mL | Standard analytical range. Fully soluble. |

| Saturation Limit (Est.) | >15 mg/mL (in MeOH) | Based on crystallization data of HBr salts. |

| Dissolution Rate | Rapid (< 2 mins with sonication) | High lattice energy of HBr salt is overcome by MeOH solvation. |

| Temperature Sensitivity | Positive correlation | Solubility increases with T, but stocks should be prepared at 20-25°C. |

Critical Note: While Epinastine HBr is soluble in methanol, it is less soluble in pure acetonitrile (ACN). Avoid dissolving the solid directly in 100% ACN, as salt precipitation may occur. Always dissolve in MeOH first, then dilute with ACN if necessary.

Strategic Protocol: Precision Dissolution

Objective: Prepare a 1.0 mg/mL Primary Stock Solution of Epinastine-13C,d3 HBr in Methanol with <1% error.

Materials

-

Analyte: Epinastine-13C,d3 HBr (typically supplied as 1 mg or 5 mg lyophilized solid).

-

Solvent: LC-MS Grade Methanol (purity ≥99.9%).

-

Vessel: Amber borosilicate glass vial (Class A). Note: Epinastine is light-sensitive; amber glass is mandatory.

The "Quantitative Transfer" Workflow

Because isotope standards are expensive and supplied in small quantities (e.g., 1 mg), weighing them directly can introduce static error. The In-Vial Dissolution Method is recommended.

Step-by-Step Methodology:

-

Equilibration: Allow the supplier vial to reach room temperature (20°C) before opening to prevent condensation (HBr salts are hygroscopic).

-

Solvent Addition:

-

Do not attempt to weigh 1.0 mg of powder onto a balance pan.

-

Instead, pipette the exact volume of Methanol required to achieve the target concentration directly into the supplier's vial.

-

Calculation: If the CoA states the vial contains

, add

-

-

Agitation Cycle:

-

Vortex: 30 seconds at medium speed.

-

Sonicate: 5 minutes in a water bath (ambient temp). Avoid heating, as this expands the methanol and alters concentration.

-

-

Visual Validation: Inspect under a strong light source. The solution must be clear with no "shimmering" particulates (Tyndall effect).

-

Transfer: Quantitative transfer to an amber storage vial with a PTFE-lined cap.

Visualization: Workflows & Logic

Dissolution & Validation Workflow

The following diagram illustrates the decision logic for preparing the stock solution, ensuring no particulate matter compromises the LC-MS system.

Figure 1: Decision tree for the quantitative dissolution of Epinastine-13C,d3 HBr.

LC-MS/MS Application Logic

How the dissolved IS functions within the analytical pipeline.

Figure 2: Integration of the Methanolic IS solution into a protein precipitation extraction workflow.

Stability & Storage

Methanolysis Risks

Epinastine contains an amidine-like structure (within the dibenzazepine ring). While generally stable, prolonged exposure to methanol at high temperatures can theoretically lead to slow degradation or ester exchange artifacts.

-

Mitigation: Store stock solutions at -20°C or -80°C .

-

Shelf Life: In pure methanol at -20°C, Epinastine-13C,d3 HBr is stable for at least 12 months .

Evaporation Control

Methanol is volatile. Repeated opening of the stock vial will cause solvent evaporation, silently increasing the concentration of the standard and ruining quantification accuracy.

-

Best Practice: Aliquot the primary stock into single-use micro-vials (e.g., 100 µL aliquots) immediately after preparation. Use one aliquot per analytical run and discard the remainder.

References

-

PubChem. (n.d.). Epinastine Hydrobromide Compound Summary. National Library of Medicine. Retrieved from [Link]

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Standard grounding for IS usage in Methanol).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Epinastine hydrobromide (80012-42-6) for sale [vulcanchem.com]

- 3. Epinastine-13C-d3 (hydrobromide) - Cayman Chemical [bioscience.co.uk]

- 4. Epinastine [drugfuture.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Stability of Epinastine-13C,d3 in Aqueous Solutions: A Technical Guide

Part 1: Executive Summary & Core Directive

The Stability Paradox: Epinastine-13C,d3 is a critical Stable Isotope Labeled (SIL) Internal Standard (IS) used in the LC-MS/MS quantification of Epinastine (an H1-receptor antagonist) in biological matrices.[1][2] While the parent molecule exhibits robust stability in neutral environments, the introduction of isotopic labels—specifically deuterium—creates a unique stability profile in aqueous solutions.

Core Directive: This guide moves beyond generic "store at -20°C" advice. It dissects the physicochemical mechanisms governing the stability of Epinastine-13C,d3. We address the risks of deuterium exchange , hydrolytic ring opening , and photodegradation , providing a self-validating protocol to ensure the integrity of your bioanalytical data.[1]

Part 2: Chemical Identity & Stability Mechanisms[1]

The Molecule: Epinastine-13C,d3

To understand stability, we must first understand the scaffold.[1] Epinastine is a tetracyclic fused system containing a guanidine-like imidazo[1,5-a]azepine moiety.[1][2]

-

Chemical Name: 9,13b-Dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine (Labeled)[1][2][3][4]

-

Label Positioning: Typically, the stable isotopes are incorporated at the C1 and C13b positions (e.g., 1,1,13b-d3).[1][2]

-

pKa: ~11.2 (Basic).[1][2] The molecule is positively charged (protonated) at physiological and acidic pH.

-

LogP: ~ -0.70 (at pH 7.4).[2][4] Significant aqueous solubility, but lipophilicity increases in alkaline conditions.[2]

Critical Degradation Pathways[2]

A. Deuterium Exchange (The Silent Killer)

In aqueous solutions, C-D bonds are generally stable.[2] However, deuterium atoms located on carbons alpha to nitrogen or in benzylic positions (like C1 and C13b in Epinastine) can undergo slow exchange with solvent protons (H) under specific catalytic conditions.[2]

-

Mechanism: Acid-catalyzed enolization or radical-mediated exchange.[1][2]

-

Impact: If D exchanges with H, the mass of the IS shifts from M+4 to M+3, M+2, etc. This results in signal loss for the IS and potential cross-talk (interference) if the mass drops to that of the analyte.

-

Risk Level: Low in neutral water; Moderate to High in strong acids (pH < 2) or prolonged plasma incubation.[2]

B. Hydrolytic Ring Opening

The imidazoline ring is susceptible to hydrolysis, particularly in strong alkaline conditions (pH > 10) and elevated temperatures.[2]

-

Reaction: Nucleophilic attack of hydroxide on the guanidine carbon leads to the opening of the imidazole ring, forming an amide degradation product (EPI-DP1).

-

Observation: This is irreversible and changes the retention time and MRM transition of the standard.

C. Photodegradation

Epinastine is sensitive to UV/Vis light.[2][5]

-

Mechanism: Photo-oxidation of the dihydro-azepine bridge.[1][2]

-

Data: Studies show degradation rates increase significantly at pH 3.0 under irradiation compared to neutral pH.[2]

-

Mitigation: Amber glassware is non-negotiable.[2]

Part 3: Experimental Protocols (Self-Validating Systems)

This section details how to prepare and validate the stability of your IS.[6] Do not assume commercial purity; verify it.

Protocol A: Stock & Working Solution Preparation[2]

Objective: Minimize hydrolytic stress and prevent photolysis during preparation.

-

Primary Stock (1 mg/mL):

-

Working Solution (e.g., 100 ng/mL):

Protocol B: The "Stress-Test" Validation Workflow

Objective: Empirically determine the stability window of Epinastine-13C,d3 in your specific solvent/matrix.

Step-by-Step Methodology:

-

Preparation: Prepare a large volume of Working Solution (WS) at the target concentration.[2]

-

Aliquot & Stress: Divide into 3 sets:

-

Set A (Control): Store at 4°C in the dark immediately.

-

Set B (Benchtop): Leave at ambient temperature (20-25°C) in ambient light for 4, 8, and 24 hours.

-

Set C (Aqueous/Acid): Dilute 1:10 in 0.1% Formic Acid (aq) and store at ambient temp (mimicking mobile phase residence).

-

-

Analysis (LC-MS/MS):

-

Inject Set B and C timepoints.[2]

-

Monitor:

Part 4: Visualization of Stability Logic

The following diagram illustrates the decision matrix for handling Epinastine-13C,d3, linking chemical properties to handling protocols.

Caption: Causal map linking environmental stressors (pH, Light, Water) to specific degradation mechanisms of Epinastine-13C,d3.[1][2]

Part 5: Quantitative Stability Data (Reference)

The following table summarizes expected stability profiles based on synthesized literature data for Epinastine and general deuterated IS behaviors.

| Condition | Duration | Stability Status | Recovery (%) | Primary Risk |

| Methanol (Stock) @ -20°C | 12 Months | Stable | > 99% | Evaporation |

| Water (Neutral) @ 4°C | 24 Hours | Stable | > 98% | Adsorption to glass |

| Water (pH 3.[1][2]0) @ 25°C | 24 Hours | Caution | 90-95% | Photolysis / D-Exchange |

| 0.1 M NaOH @ 70°C | 1 Hour | Unstable | < 85% | Ring Opening (Hydrolysis) |

| Plasma (Spiked) @ 37°C | 1 Hour | Variable | 95-100% | Matrix Enzymes / Exchange |

Note: Recovery values are indicative. Always perform the "Stress-Test" (Protocol B) for your specific lot.[2]

Part 6: Best Practices & Troubleshooting

Storage Containers

-

Recommended: Amber Class A Volumetric Flasks (for prep) and Amber Silanized Glass Vials (for storage).[2]

-

Avoid: Clear glass (unless wrapped in foil) and standard plastics for long-term storage (adsorption risk is low for Epinastine, but silanized glass is safer for trace analysis).[2]

LC-MS/MS Troubleshooting

If you observe a drop in IS response :

-

Check the Mass Spectrum: Look for M-1 peaks (relative to the IS parent mass).[2] If m/z has shifted lower, D-exchange has occurred.[1][2] Solution: Prepare fresh working solution from Methanol stock.

-

Check Retention Time: If the IS peak splits or broadens, hydrolysis (ring opening) may have occurred.[2] Solution: Check the pH of your mobile phases; ensure they are not > pH 8 for extended runs.

Matrix Effects

While Epinastine-13C,d3 is an excellent IS, "Isotopic Effect" can cause slight retention time shifts compared to the unlabeled analyte in high-resolution chromatography.[1][2] Ensure your integration windows are wide enough to capture both.[2]

Part 7: References

-

Gumieniczek, A., et al. (2020).[1][2][7] Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics.

-

Cayman Chemical. (n.d.).[2] Epinastine-13C-d3 (hydrobromide) Product Information.

-

BenchChem. (2025).[2][6] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.

-

Waters Corporation. (n.d.).[2] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.

-

PubChem. (2025).[2][8] Epinastine Hydrochloride Compound Summary. National Library of Medicine.[2] [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Epinastine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Epinastine [drugfuture.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Epinastine | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Indispensable Role of Epinastine-13C,d3 in Modern Antihistamine Research: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the critical applications of Epinastine-13C,d3, a stable isotope-labeled (SIL) analogue of the second-generation antihistamine, Epinastine. Designed for researchers, clinical pharmacologists, and drug development professionals, this document moves beyond theoretical concepts to offer practical, field-proven insights into the utilization of Epinastine-13C,d3 as an internal standard in quantitative bioanalysis. We will dissect the causality behind its application in pivotal studies such as pharmacokinetics (PK) and bioequivalence (BE), underpinned by detailed, step-by-step experimental protocols and adherence to global regulatory standards. The guide aims to serve as an authoritative resource, ensuring scientific integrity and fostering the development of robust, self-validating analytical methodologies.

Introduction: Epinastine and the Imperative for Precision in Bioanalysis

Epinastine is a potent and selective second-generation antihistamine distinguished by its multifaceted mechanism of action. It not only acts as a direct antagonist of histamine H1 and H2 receptors but also stabilizes mast cells, thereby inhibiting the release of pro-inflammatory mediators.[1][2] These properties make it an effective treatment for allergic conjunctivitis and other allergic conditions.[3] A key characteristic of Epinastine is its pharmacokinetic profile; it is poorly metabolized in humans (less than 10%), with the majority of the drug excreted unchanged.[4][5] Its absolute bioavailability is approximately 40%.[3]

The journey of an antihistamine from development to clinical application hinges on the precise and accurate quantification of the drug in biological matrices. This is where the challenge lies for bioanalytical scientists. The inherent variability of biological samples, coupled with the complexities of sample preparation and instrumental analysis, can introduce significant errors, compromising the integrity of pharmacokinetic and bioequivalence data. To mitigate these variables, the use of a stable isotope-labeled internal standard is not just recommended but is considered the gold standard by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] Epinastine-13C,d3, with its isotopic enrichment, serves as the ideal analytical counterpart to its unlabeled, therapeutic version.

The Core Utility of Epinastine-13C,d3: An Ideal Internal Standard

Epinastine-13C,d3 is chemically identical to Epinastine, with the exception of the substitution of three hydrogen atoms with deuterium (d3) and one carbon atom with Carbon-13 (13C). This subtle alteration in mass has profound implications for bioanalysis, primarily when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The fundamental principle behind using a SIL internal standard is its ability to co-elute chromatographically with the analyte of interest and exhibit identical behavior during sample extraction and ionization in the mass spectrometer. By adding a known concentration of Epinastine-13C,d3 to every sample, including calibration standards and quality controls, any loss of analyte during sample processing or fluctuations in instrument response can be normalized. The ratio of the analyte's response to the internal standard's response is used for quantification, thereby correcting for potential errors and significantly enhancing the accuracy and precision of the results.

dot

Caption: Bioequivalence study design for an oral Epinastine formulation.

Statistical Analysis and Acceptance Criteria

For a generic Epinastine product to be deemed bioequivalent to the reference product, the 90% confidence interval (CI) for the ratio of the geometric least-squares means of the test to reference product for the key pharmacokinetic parameters, AUC and Cmax, must fall within the acceptance range of 80.00% to 125.00%. [1][8]The precision of the underlying bioanalytical data, fortified by the use of Epinastine-13C,d3, is paramount to the successful outcome of this statistical evaluation.

Experimental Protocol: Quantitative Analysis of Epinastine in Human Plasma using LC-MS/MS

This section provides a detailed, field-proven protocol for the determination of Epinastine in human plasma.

Materials and Reagents

-

Epinastine reference standard

-

Epinastine-13C,d3 (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with K2EDTA as anticoagulant)

-

Solid-Phase Extraction (SPE) cartridges (e.g., polymeric cation exchange)

Instrumentation

-

A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A suitable reversed-phase HPLC column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Epinastine and Epinastine-13C,d3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Epinastine stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the Epinastine-13C,d3 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Solid-Phase Extraction)

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or study sample) into a 96-well plate.

-

Add 25 µL of the internal standard working solution to all wells except for the blank matrix.

-

Add 200 µL of 2% ammonium hydroxide in water to each well and vortex.

-

Condition the SPE plate with 500 µL of methanol followed by 500 µL of water.

-

Load the pre-treated plasma samples onto the SPE plate.

-

Wash the wells with 500 µL of 5% methanol in water.

-

Elute the analyte and internal standard with 500 µL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate. |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | Epinastine: Specific precursor > product ionEpinastine-13C,d3: Specific precursor > product ion |

Table 2: Representative LC-MS/MS Parameters.

Method Validation

The bioanalytical method must be validated according to FDA and/or EMA guidelines. [6][9]The key validation parameters and their typical acceptance criteria are summarized below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six sources of blank matrix. |

| Calibration Curve | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). Intra- and inter-assay accuracy (%RE) within ±15% of nominal (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |

| Recovery | Consistent and reproducible, but does not need to be 100%. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | Analyte stability established under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). |

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria.

Conclusion

Epinastine-13C,d3 is not merely a reagent but a critical component that ensures the integrity and reliability of data in antihistamine research. Its application as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis is indispensable for accurate pharmacokinetic characterization and for demonstrating bioequivalence, which is essential for the approval of generic formulations. The methodologies and principles outlined in this guide underscore the importance of a robust, well-validated analytical approach, grounded in regulatory science, to support the development of safe and effective antihistamine therapies. By explaining the causality behind experimental choices and providing detailed, authoritative protocols, this guide serves as a practical resource for scientists dedicated to advancing the field of antihistamine research.

References

- Bio-statistical Analysis in Bioequivalence studies. Quest Journals.

- Statistical aspects of bioequivalence--a review. PubMed.

- Statistical Analysis of Bioequivalence Studies. WIReDSpace.

- Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with th

- Video: Bioequivalence Data: Statistical Interpret

- Epinastine | C16H15N3 | CID 3241. PubChem.

- A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research. Credevo.

- Validation steps and parameters of bioanalytical methods using in clinical studies: A narr

- Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. PMC.

- Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children. SciSpace.

- Pharmacokinetics of Epinastine and a Possible Mechanism for Double Peaks in Oral Plasma Concentration Profiles.

- A more rapid, simple and sensitive HPLC-MS/MS method for determination of epinastine in human plasma and application to a bioequivalence study.

- Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry. PubMed.

- Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.

- Extraction of Basic Drugs

- Essential FDA Guidelines for Bioanalytical Method Valid

- FDA guideline - Bioanalytical Method Valid

- Determination of Levocetirizine in Human Plasma by LC–MS-MS: Validation and Application in a Pharmacokinetic Study. Pharma Nueva.

- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed.

- Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study. PubMed.

- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu

- Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma.

- Draft Guidance on Cetirizine Hydrochloride October 2024.

Sources

- 1. questjournals.org [questjournals.org]

- 2. credevo.com [credevo.com]

- 3. scispace.com [scispace.com]

- 4. Epinastine | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. pharmacompass.com [pharmacompass.com]

- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: Bioequivalence Data: Statistical Interpretation [jove.com]

- 9. resolvemass.ca [resolvemass.ca]

Methodological & Application

Protocol for the Quantification of Epinastine in Human Plasma via Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

An Application Note for Drug Development Professionals

Abstract & Introduction

Epinastine is a second-generation antihistamine distinguished by its high selectivity as a histamine H1 receptor antagonist and its inability to cross the blood-brain barrier, classifying it as a non-sedative therapeutic agent.[1] Accurate quantification of epinastine in human plasma is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies, which are critical for determining appropriate dosage regimens and ensuring drug safety and efficacy.[2][3]

This application note provides a detailed, robust, and highly sensitive protocol for the quantification of epinastine in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The described method employs a straightforward protein precipitation (PPT) extraction procedure and utilizes bambuterol as a suitable internal standard (IS) to ensure accuracy and precision. The methodology is designed to meet the rigorous standards for bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4][5][6]

Principle of the Method

The analytical strategy is based on the principles of reversed-phase chromatography for the separation of epinastine and the internal standard from endogenous plasma components, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer operates in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte.[7] Epinastine is a weakly basic compound that readily forms a protonated molecular ion, [M+H]+, in positive-ion electrospray ionization (ESI), making it well-suited for LC-MS/MS analysis.[1][8] The use of a stable, co-extracted internal standard is crucial for correcting potential variations during sample preparation and instrument analysis.[9]

Materials and Reagents

Chemicals and Solvents

-

Epinastine Hydrochloride (≥98% purity)

-

Bambuterol Hydrochloride (Internal Standard, ≥98% purity)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

Drug-free Human Plasma (with K2-EDTA as anticoagulant)

Equipment

-

UPLC System (e.g., Waters ACQUITY UPLC, Shimadzu Nexera X2)[1][10]

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S, Shimadzu LCMS-8040)[1][10]

-

Analytical Balance

-

Microcentrifuge

-

Pipettes (calibrated)

-

Vortex Mixer

-

Nitrogen Evaporation System (optional)

-

1.5 mL Polypropylene Microcentrifuge Tubes

Experimental Protocols

Preparation of Stock and Working Solutions

The foundation of an accurate quantitative assay is the precise preparation of stock solutions. All solutions should be stored at 2-8°C and brought to room temperature before use.

Protocol 4.1.1: Primary Stock Solutions (1 mg/mL)

-

Accurately weigh approximately 10 mg of Epinastine HCl and Bambuterol HCl into separate volumetric flasks.

-

Dissolve the compounds in methanol to achieve a final concentration of 1 mg/mL.

-

Vortex thoroughly until fully dissolved. These stocks are stable for at least four weeks at -20°C.[1]

Protocol 4.1.2: Working Standard Solutions

-

Prepare an intermediate stock solution of epinastine at 10 µg/mL by diluting the primary stock with 50:50 (v/v) methanol:water.

-

From this intermediate stock, prepare a series of working standard solutions through serial dilution with 50:50 methanol:water to cover the desired calibration range (e.g., 0.2 to 1000 ng/mL).

-

Prepare a separate internal standard (IS) working solution of bambuterol at a fixed concentration (e.g., 500 ng/mL) in 50:50 methanol:water.

Preparation of Calibration Standards and Quality Control Samples

Calibration Standards (CS) and Quality Control (QC) samples are prepared by spiking drug-free human plasma to mimic the study samples.

Protocol 4.2.1: CS and QC Preparation

-

Spike drug-free human plasma with the appropriate epinastine working standard solutions to achieve the final concentrations for the calibration curve. The volume of the spiking solution should not exceed 5% of the plasma volume to avoid matrix effects.

-

A typical calibration curve ranges from a Lower Limit of Quantitation (LLOQ) of 0.02 ng/mL to an Upper Limit of Quantitation (ULOQ) of 100 ng/mL.[1][8]

-

Prepare QC samples in bulk at a minimum of four concentration levels:

-

LLOQ: At the lowest point of the calibration curve (e.g., 0.02 ng/mL).

-

Low QC (LQC): ~3x LLOQ (e.g., 0.06 ng/mL).

-

Medium QC (MQC): In the mid-range of the curve (e.g., 10 ng/mL).

-

High QC (HQC): ~75-80% of ULOQ (e.g., 80 ng/mL).

-

-

Aliquot and store all CS and QC samples at -80°C until analysis.

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting a wide range of analytes from plasma.[11] Acetonitrile is used here as it provides efficient protein removal and good recovery for epinastine.

Sources

- 1. Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. resolvemass.ca [resolvemass.ca]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. fda.gov [fda.gov]

- 7. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. biopharmaservices.com [biopharmaservices.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Preparation and Handling of Epinastine-¹³C,d₃ Hydrobromide Stock Solutions for Quantitative Analysis

An Application Note from the Office of the Senior Application Scientist

**Abstract

This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions of Epinastine-¹³C,d₃ hydrobromide. As a stable isotope-labeled (SIL) internal standard, the accuracy of its concentration is paramount for the reliability of quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). This guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning each phase of the process, ensuring that researchers, scientists, and drug development professionals can produce accurate, stable, and verifiable standard solutions.

Foundational Principles: The Role of SIL Internal Standards

Epinastine is a second-generation antihistamine and mast cell stabilizer used topically to treat allergic conjunctivitis.[1][2] In drug development and clinical research, quantifying its concentration in complex biological matrices requires high precision and accuracy. The use of a stable isotope-labeled (SIL) internal standard (IS), such as Epinastine-¹³C,d₃ hydrobromide, is the gold standard for quantitative LC-MS analysis.[3][4]